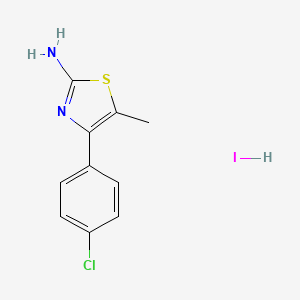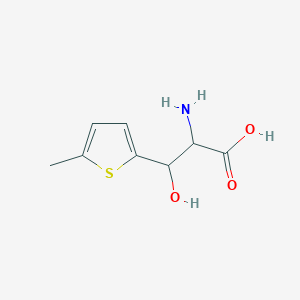
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring substituted with a methyl group, making it a unique derivative of thiophene-based amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of 5-methylthiophene-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process can be scaled up by employing efficient purification techniques such as crystallization or chromatography to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The thiophene ring can participate in substitution reactions, where functional groups are introduced or replaced. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated thiophene rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparación Con Compuestos Similares
2-Amino-3-hydroxy-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid: This compound features a chlorine substituent on the thiophene ring, which may alter its chemical and biological properties.
2-Amino-3-hydroxy-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: This compound contains an indole ring instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11NO3S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3S/c1-4-2-3-5(13-4)7(10)6(9)8(11)12/h2-3,6-7,10H,9H2,1H3,(H,11,12) |
Clave InChI |
ZEIDMQAQINNSAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


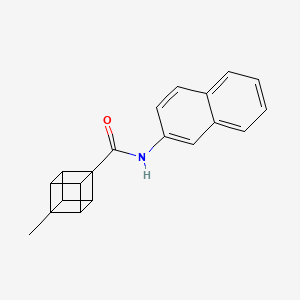
![2,2-Difluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13596253.png)

![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)


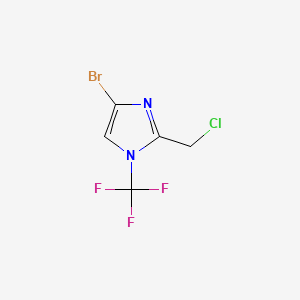
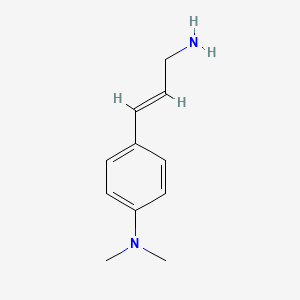
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)
![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)


